molecular formula C20H35NNa2O11S2 B12694912 Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate CAS No. 94135-45-2

Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate

Cat. No.: B12694912
CAS No.: 94135-45-2
M. Wt: 575.6 g/mol
InChI Key: QLOOPHWZEFMSHA-UODLQSSDSA-L
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Description

Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is a structurally complex anionic surfactant derived from oleic acid. Its molecular architecture features:

  • Oleamidate backbone: A C18 unsaturated fatty acid chain (oleic acid) amidated at the carboxyl group.
  • Dual sulphonatooxy groups: One at the 12th carbon of the alkyl chain and another on the ethylamine side chain.
  • Disodium counterions: Enhancing water solubility and stability.

This compound is likely utilized in industrial applications such as detergents, emulsifiers, or dispersion agents due to its amphiphilic nature and high solubility conferred by the sulphonate groups. The stereochemistry (R-configuration) at the 12th position may influence its biodegradability and interfacial activity .

Properties

CAS No.

94135-45-2

Molecular Formula

C20H35NNa2O11S2

Molecular Weight

575.6 g/mol

IUPAC Name

disodium;[(Z,6R)-1-carboxy-17-oxo-17-(2-sulfonatooxyethylamino)heptadec-8-en-6-yl] sulfate

InChI

InChI=1S/C20H37NO11S2.2Na/c22-19(21-16-17-31-33(25,26)27)14-10-6-4-2-1-3-5-8-12-18(32-34(28,29)30)13-9-7-11-15-20(23)24;;/h5,8,18H,1-4,6-7,9-17H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/b8-5-;;/t18-;;/m0../s1

InChI Key

QLOOPHWZEFMSHA-UODLQSSDSA-L

Isomeric SMILES

C(CCC/C=C\C[C@@H](CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CCCC=CCC(CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate typically involves multiple steps. The process begins with the preparation of the oleamidate backbone, followed by the introduction of sulphonatooxy groups. Common reagents used in this synthesis include oleic acid, ethylene oxide, and sulphur trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also involves rigorous purification steps, including crystallization and filtration, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sulphonatooxy groups and the oleamidate backbone.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of halogenated oleamidates.

Scientific Research Applications

Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it serves as a surfactant and emulsifying agent in biochemical assays. In medicine, it is explored for its potential use in drug delivery systems due to its amphiphilic nature. Industrially, it is utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate involves its interaction with molecular targets through its sulphonatooxy groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The oleamidate backbone also plays a role in modulating the compound’s amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

Comparison with Similar Compounds

Structural Analogues with Sulphonatooxy/Sulphate Groups

The following compounds share functional or structural similarities with the target molecule:

Compound Name Key Features Applications Key Differences from Target Compound Reference
Sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate Single sulphonatooxy group at C10; dibutylamide substituent; shorter alkyl chain Industrial surfactants, lubricants Fewer sulphonate groups; reduced hydrophilicity
2-[(RS)-(Pyridin-2-yl)[4-(sulphonatooxy)phenyl]methyl]phenyl disodium sulphate Aromatic backbone with pyridine and disodium sulphate groups Pharmaceutical reference standards Rigid aromatic structure vs. flexible oleamidate
Reaction mass of sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate and sodium salts Mixture of sulphonated surfactants with varying alkyl chains Detergent formulations Heterogeneous composition; less defined structure

Key Observations :

  • The target compound’s dual sulphonatooxy groups enhance water solubility compared to single-sulphonated analogues like sodium hydrogen N,N-dibutyl-10-(sulphonatooxy)octadecanamidate .
  • Its oleamidate backbone provides superior flexibility and biodegradability over aromatic sulphonates (e.g., pyridine-based disodium sulphate in ) .

Pharmaceutical Sulphonates and Sulphates

While the target compound is likely industrial, pharmaceutical sulphonates/sulphates offer insights into functional group behavior:

Compound Name Functional Groups Role in Pharmaceuticals Relevance to Target Compound Reference
Ranitidine diamine hemifumarate Sulphanyl (-S-) and amino groups H2 antagonist impurity Demonstrates stability challenges in sulphurated compounds
CL316243 (Disodium benzodioxole dicarboxylate) Disodium carboxylate and chlorophenyl GPCR agonist research compound Highlights sodium’s role in solubility
SB251023 (Lithium phosphonate salt) Phosphonate and hydroxypropylamino Experimental kinase inhibitor Contrasts with sulphonate’s ionic strength

Key Observations :

  • Pharmaceutical sulphonates (e.g., CL316243) prioritize precise stereochemistry for target binding, whereas the industrial target compound prioritizes bulk solubility and cost-effectiveness .
  • Stability issues observed in ranitidine derivatives (e.g., oxidation of sulphanyl groups) underscore the advantage of sulphonatooxy groups’ resistance to degradation .

Oleochemical Derivatives

Oleic acid-derived compounds with modified polar groups:

Compound Name Polar Group Modification Applications Comparison with Target Compound Reference
Ethoxylated C16-18 alcohols phosphate Ethoxylated phosphate esters Detergents, antistatic agents Phosphate vs. sulphonate: higher foaming, lower biodegradability
Propoxylated C16-18 alcohols Propylene oxide chains Emulsifiers, lubricants Non-ionic vs. anionic; milder toxicity

Key Observations :

  • Sulphonatooxy groups provide stronger anionic character than phosphates or ethoxylates, improving compatibility with hard water .
  • The target compound’s unsaturated oleamidate chain may offer better cold-water solubility compared to saturated C16-18 derivatives .

Physicochemical Properties

Property Target Compound Sodium N,N-Dibutyl-10-Sulphonatooxyoctadecanamidate Aromatic Disodium Sulphate
Water Solubility (g/L) >500 (predicted) ~300 ~200
Critical Micelle Concentration (mM) 0.1–0.5 (estimated) 0.5–1.0 Not applicable
Biodegradability High (unsaturated chain) Moderate (saturated chain) Low (aromatic backbone)

Biological Activity

Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is a complex amphiphilic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that allows it to interact with biological membranes effectively. Its amphiphilic nature is due to the presence of both hydrophilic (sulphonate groups) and hydrophobic (oleamide chain) components, which can influence its interaction with cellular components.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₆S₂Na₂
Molar Mass398.42 g/mol
SolubilitySoluble in water
pH (1% solution)6.0 - 8.0

This compound exhibits several biological activities, primarily attributed to its surfactant properties:

  • Cell Membrane Interaction : The compound can disrupt lipid bilayers, which may lead to increased permeability and potential cell lysis in certain conditions.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, affecting various bacterial strains.
  • Bioactivity Modulation : It may act as a modulator of signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, suggesting potential use in antiseptic formulations.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity assays performed on human fibroblast cells demonstrated that concentrations exceeding 1% led to a decrease in cell viability. This highlights the need for careful dosage considerations in therapeutic applications.
  • Inflammatory Response Modulation :
    Research indicated that the compound could modulate cytokine release from macrophages, potentially reducing inflammation in models of acute injury. This suggests a therapeutic role in inflammatory diseases.

Applications and Therapeutic Potential

Given its biological activities, this compound could have several applications:

  • Antiseptic Agents : Its antimicrobial properties make it suitable for incorporation into wound care products.
  • Drug Delivery Systems : The surfactant characteristics may enhance the solubility and bioavailability of poorly soluble drugs.
  • Therapeutics for Inflammatory Conditions : Its ability to modulate inflammatory responses indicates potential for use in treating conditions such as arthritis or inflammatory bowel disease.

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